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molecular formula C10H11N3O6S B048809 (2Z)-2-(2-Ethoxy-2-oxoethoxy)imino-2-(2-formamido-1,3-thiazol-4-yl)acetic acid CAS No. 68401-60-5

(2Z)-2-(2-Ethoxy-2-oxoethoxy)imino-2-(2-formamido-1,3-thiazol-4-yl)acetic acid

Cat. No. B048809
M. Wt: 301.28 g/mol
InChI Key: VZRKYOWOWILIHD-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04304770

Procedure details

Sodium bicarbonate (0.84 g.) was added to a suspension of 2-(2-formamidothiazol-4-yl)glyoxylic acid (2 g.) in water (120 ml.) to prepare a solution. Ethyl 2-aminooxyacetate hydrochloride (4.56 g.) was added to the solution and stirred at ambient temperature for 3 hours while adjusting to pH 6 with sodium bicarbonate. The resultant solution was adjusted to pH 1.5 with hydrochloric acid, salted out and extracted with ethyl acetate three times. The extract was dried over magnesium sulfate and concentrated in vacuo. The residue was pulverized with diethyl ether, and the precipitates were collected by filtration and dried to give 2-ethoxycarbonylmethoxyimino-2-(2-formamidothiazol-4-yl)acetic acid (syn isomer) (1.44 g.), mp. 112° C. (dec.).
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
4.56 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
2-ethoxycarbonylmethoxyimino-2-(2-formamidothiazol-4-yl)acetic acid

Identifiers

REACTION_CXSMILES
C(=O)(O)[O-].[Na+].[CH:6]([NH:8][C:9]1[S:10][CH:11]=[C:12]([C:14](=O)[C:15]([OH:17])=[O:16])[N:13]=1)=[O:7].Cl.[NH2:20][O:21][CH2:22][C:23]([O:25][CH2:26][CH3:27])=[O:24].Cl>O>[CH2:26]([O:25][C:23]([CH2:22][O:21][N:20]=[C:14]([C:12]1[N:13]=[C:9]([NH:8][CH:6]=[O:7])[S:10][CH:11]=1)[C:15]([OH:17])=[O:16])=[O:24])[CH3:27] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0.84 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)NC=1SC=C(N1)C(C(=O)O)=O
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.56 g
Type
reactant
Smiles
Cl.NOCC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare a solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
the precipitates were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
2-ethoxycarbonylmethoxyimino-2-(2-formamidothiazol-4-yl)acetic acid
Type
product
Smiles
C(C)OC(=O)CON=C(C(=O)O)C=1N=C(SC1)NC=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.44 g
YIELD: CALCULATEDPERCENTYIELD 47.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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